L-Alanine amide acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

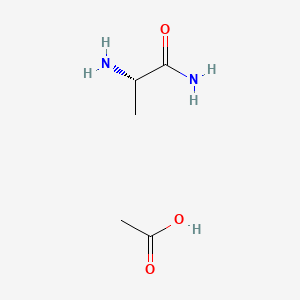

2D Structure

Properties

IUPAC Name |

acetic acid;(2S)-2-aminopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.C2H4O2/c1-2(4)3(5)6;1-2(3)4/h2H,4H2,1H3,(H2,5,6);1H3,(H,3,4)/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFLYZJMEVTVFL-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Alpha Amino Acid Amide Derivatives

Alpha-amino acid amide derivatives represent a crucial class of molecules in chemistry and biology. The amide bond is the fundamental linkage in peptides and proteins, making these derivatives vital for studying protein structure, function, and metabolism. libretexts.orglibretexts.org The presence of the amide group, alongside the chiral center inherent to most amino acids, provides a unique scaffold for designing molecules with specific biological activities and for use as catalysts in asymmetric synthesis. mdpi.com

These derivatives are instrumental in a wide array of chemical transformations. They can undergo reactions such as hydrolysis, reduction, and nucleophilic substitution, allowing for the synthesis of a diverse range of compounds. Their ability to act as bifunctional organocatalysts, possessing both Brønsted acid and base sites, has been harnessed in various asymmetric organic reactions, including aldol (B89426) and Strecker reactions. mdpi.com Furthermore, the modification of the carboxylic acid group to an amide can influence a molecule's solubility, stability, and biological availability, making these derivatives attractive for pharmaceutical and biotechnological applications. chemimpex.com

Overview of L Alanine Amide Acetate As a Model System and Chemical Building Block

L-Alanine amide acetate (B1210297) serves as an excellent model system for studying a variety of biochemical and chemical phenomena. Its relatively simple structure allows researchers to investigate fundamental interactions and reaction mechanisms without the complexities of larger, more functionalized molecules. For instance, it is utilized in studies concerning amino acid metabolism and the kinetics of enzymes like alanine (B10760859) dehydrogenase. smolecule.com The acetate counterion can also play a role in stabilizing the molecule and influencing its interactions in biological systems.

As a chemical building block, L-alanine amide acetate is highly versatile. chemimpex.com Its chiral nature makes it a valuable starting material in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is critical in drug development. chemimpex.com It serves as a precursor in the synthesis of more complex molecules, including peptides and other pharmaceuticals. chemimpex.com The amide and acetate functionalities provide reactive sites for various chemical modifications, allowing for its incorporation into larger molecular frameworks. chemimpex.com

Scope and Research Imperatives for the Chemical Compound

Classic Amide Bond Formation Strategies

Traditional approaches to forming the amide linkage in this compound primarily rely on the activation of the carboxylic acid group of L-alanine, followed by reaction with an amine source.

Carbodiimide-Mediated Coupling (e.g., EDC, DCC)

Carbodiimides are widely used reagents for promoting the formation of amide bonds by activating carboxylic acids. libretexts.orglibretexts.org Common examples include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). libretexts.orgpeptide.com These reagents facilitate the coupling of an N-protected L-alanine with an amine-containing acetate derivative. The general strategy involves protecting the amino group of L-alanine to prevent unwanted side reactions. libretexts.orglibretexts.org

The core of this method lies in the activation of the carboxylic acid of L-alanine. Carbodiimides like EDC or DCC react with the carboxyl group to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate is then susceptible to nucleophilic attack by an amine. nih.gov

To minimize potential side reactions and racemization of the chiral center in L-alanine, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.combachem.com HOBt can react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, and then reacts with the amine to form the desired amide bond. nih.govbachem.com

The reaction is typically carried out in an inert atmosphere, for instance, under nitrogen. The choice of solvent is crucial, with acetonitrile (B52724) being a common option. nih.gov The use of a base, such as diisopropylethylamine (DIPEA), may also be employed. nih.gov

A significant challenge with DCC is the formation of a urea (B33335) byproduct, N,N'-dicyclohexylurea, which is largely insoluble in many organic solvents and can complicate product purification. peptide.com In contrast, the byproduct of EDC is water-soluble, allowing for easier removal through aqueous workup. peptide.com

| Coupling Reagent | Additive | Key Features |

| DCC (Dicyclohexylcarbodiimide) | HOBt, HOSu | Widely used, but the urea byproduct has low solubility. peptide.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt | Water-soluble urea byproduct simplifies purification. peptide.combachem.com |

Amino Acid Activation Procedures

Amino Acid Activation Through Esterification

Another classical approach involves the activation of the carboxylic acid by converting it into an active ester. This can be achieved through various methods. For instance, N-terminal protected alanine can be reacted with triphenylphosphine (B44618) and hexachloroethane (B51795) in an organic solvent to generate an active ester. google.com This activated intermediate is then reacted with an amine source to form the amide. google.com

Another method involves the use of N,N'-carbonyldiimidazole (CDI). orgsyn.org CDI reacts with the carboxylic acid of an N-protected amino acid to form a reactive imidazolide (B1226674) intermediate. orgsyn.org This intermediate can then be coupled with an amine to yield the desired amide. orgsyn.org

Emerging and Patented Synthetic Routes

More recent developments in the synthesis of L-alanine derivatives have focused on multi-step pathways that offer alternative strategies to the classic coupling methods.

Multi-Step Synthesis Approaches (e.g., Urethane (B1682113) Exchange, Iodination)

A patented multi-step synthesis for L-alanine derivatives provides a distinct route. google.com This process begins with a urethane exchange reaction. google.com In this initial step, a protected L-alanine precursor undergoes a reaction with ammonia (B1221849) in methanol (B129727) under elevated temperature and pressure (80–120°C) in a sealed vessel to produce a corresponding amide intermediate.

Following the urethane exchange, an iodination step is performed. This involves treating the amide intermediate with iodine, triphenylphosphine, and imidazole (B134444) to introduce an iodine atom. This halogenated compound can then be utilized in subsequent cross-coupling reactions, such as a Negishi coupling, to build more complex molecular architectures. google.com

| Step | Reagents | Conditions | Product |

| Urethane Exchange | Protected L-alanine precursor, Ammonia in Methanol | Sealed vessel, 80–120°C | Amide intermediate |

| Iodination | Amide intermediate, Iodine, Triphenylphosphine, Imidazole | - | Iodinated compound |

An in-depth examination of the chemical compound this compound, this article focuses exclusively on its synthesis and purification methodologies. The content adheres to a structured exploration of green chemistry applications, catalytic processes, and advanced purification techniques.

Chemical Reactivity and Reaction Mechanisms of L Alanine Amide Acetate

Oxidation Reactions

L-Alanine amide acetate (B1210297) can undergo oxidation, leading to the formation of oxidized derivatives. smolecule.com The specific products of these reactions are influenced by the choice of oxidizing agent and the reaction conditions employed.

Common Oxidizing Agents and Conditions

Several oxidizing agents are effective in the oxidation of L-Alanine amide acetate. Commonly used reagents include potassium permanganate (B83412) and hydrogen peroxide. smolecule.com The reactions are typically carried out in an acidic medium to facilitate the oxidation process. smolecule.com For instance, the oxidation of L-alanine in the presence of an alkylamine can be catalyzed by lysine (B10760008) monooxygenase, yielding pyruvate (B1213749). pnas.org

Detailed research on the oxidation of similar amino acid derivatives provides further insight. For example, studies on the oxidation of L-alanine by dichloramine-T in aqueous acetic acid have been conducted, demonstrating the influence of acetate ions on the reaction rate. niscpr.res.in

Table 1: Common Oxidizing Agents for this compound and Related Compounds

| Oxidizing Agent | Conditions | Reference |

|---|---|---|

| Potassium Permanganate | Acidic medium | smolecule.com |

| Hydrogen Peroxide | Not specified | smolecule.com |

| Lysine Monooxygenase | Presence of propylamine | pnas.org |

Reduction Reactions

The reduction of this compound typically results in the formation of the corresponding amine. smolecule.com This transformation involves the conversion of the amide functional group.

Common Reducing Agents and Conditions

Lithium aluminum hydride (LiAlH4) is a potent reducing agent frequently used for the reduction of this compound. smolecule.com These reactions are generally performed in an anhydrous ether solvent. smolecule.com The reduction of α-amino acids to 1,2-amino alcohols can also be achieved using sodium borohydride (B1222165) after activation of the acid group. benthamopen.com

A patented method for the preparation of β-aminopropionamide from cyanoacetamide highlights the use of a palladium catalyst in acetic acid. google.com This process avoids the use of sulfuric acid and alcohol, which were common in prior art. google.com

Table 2: Common Reducing Agents for this compound and Related Compounds

| Reducing Agent | Conditions | Reference |

|---|---|---|

| Lithium Aluminum Hydride | Anhydrous ether | smolecule.com |

| Sodium Borohydride | Activation of acid group | benthamopen.com |

Nucleophilic Substitution Reactions

This compound can participate in nucleophilic substitution reactions, where the amide group can be displaced by other nucleophiles. smolecule.com

Replacement of Amide Groups by Other Nucleophiles

The amide group in this compound can be replaced by nucleophiles such as amines or alcohols. smolecule.com These reactions are typically conducted in the presence of a base. smolecule.com The specific product of the substitution reaction is dependent on the nucleophile used.

In a broader context of amide chemistry, nucleophilic substitution at activated amides can lead to the expulsion of the amide oxygen rather than the nitrogen. libretexts.org This type of reaction proceeds through an acyl phosphate (B84403) intermediate. libretexts.org Research on poly(ester amide)s derived from L-alanine has also involved nucleophilic substitution reactions in their synthesis. researchgate.net

Hydrolysis Studies

The amide bond in this compound is susceptible to hydrolysis, which can be a significant factor in its stability. This reaction involves the cleavage of the amide bond to yield a carboxylic acid and an amine.

Studies on the hydrolysis of amides indicate that the reaction is typically carried out by heating the amide with aqueous acid for an extended period. masterorganicchemistry.com The mechanism involves protonation of the amide oxygen, followed by nucleophilic attack by water. masterorganicchemistry.com

Research has shown that the hydrolytic stability of N-acylated amino acid amides can be surprisingly low under mild acidic conditions, such as trifluoroacetic acid/water mixtures at room temperature. acs.org The rate of this hydrolysis can be influenced by substituents on a remote N-terminal aromatic acyl group. acs.org In enzymatic studies, aminoacylases are known to catalyze the hydrolysis of amide bonds in N-acetylated amino acids. rsc.org

To mitigate hydrolysis, especially in research applications, pH optimization between 6 and 8 and storage at low temperatures in lyophilized form are recommended.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Potassium permanganate |

| Hydrogen peroxide |

| Pyruvate |

| Dichloramine-T |

| Lithium aluminum hydride |

| Sodium borohydride |

| β-aminopropionamide |

| Cyanoacetamide |

| Acetic acid |

| Sulfuric acid |

| Trifluoroacetic acid |

| L-Alanine |

| Lysine monooxygenase |

| Propylamine |

| Palladium |

| Amines |

| Alcohols |

| Water |

| Aminoacylases |

| N-acetylated amino acids |

| Poly(ester amide)s |

Amide Bond Stability and Hydrolytic Pathways

The amide bond is a fundamentally stable functional group, a characteristic crucial to the structural integrity of proteins where amino acids are linked by these bonds. wikipedia.org Generally, amides are approximately 100 times more stable against hydrolysis than esters. wikipedia.org This stability ensures that protein structures are maintained in aqueous biological environments. wikipedia.org However, the amide bond is not inert and can undergo hydrolysis to yield a carboxylic acid and an amine, typically by heating with aqueous acid or base for extended periods. wikipedia.orgmasterorganicchemistry.com

For this compound, a key stability challenge is the hydrolysis of its primary amide bond. This reaction leads to the formation of L-alanine and ammonia (B1221849). The stability of the compound is also influenced by the potential for dissociation of the acetate counterion. Studies on related N-acylated amino acid amides have revealed a surprising hydrolytic instability of amide bonds under mildly acidic conditions, such as in trifluoroacetic acid/water mixtures at room temperature. acs.org This instability can be influenced by remote acyl groups; for instance, electron-rich aromatic groups acylated to the N-terminus of a peptide can accelerate the hydrolysis of a distant amide bond. acs.org The mechanism for this accelerated hydrolysis is thought to involve the formation of an oxazolinium ion intermediate. acs.org Mitigation strategies to prevent unwanted hydrolysis in experimental settings include controlling the pH, managing temperature by storing samples in lyophilized form at –20°C, and adding protease inhibitors in cellular assays to prevent enzymatic cleavage.

pH-Dependent Hydrolytic Mechanisms

The non-enzymatic hydrolysis of amide bonds in aqueous solutions is significantly dependent on pH and proceeds through distinct mechanisms. nih.govresearchgate.net Research on short peptides like the alanine (B10760859) trimer has identified two primary hydrolytic pathways: direct hydrolysis, termed "scission," and intramolecular aminolysis involving the N-terminal amine, known as "backbiting". nih.govresearchgate.net

The prevalence of these mechanisms varies with pH. nih.gov

At a neutral pH of 7 , the backbiting mechanism, where the N-terminal amino group acts as an internal nucleophile to attack the amide carbonyl carbon, is the dominant pathway for cleavage. nih.govresearchgate.net

In alkaline conditions (pH 10) , direct hydrolysis or scission becomes the predominant mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl. nih.govresearchgate.net

Under acidic conditions (pH 3) , both scission and backbiting pathways contribute significantly to amide bond cleavage. nih.govresearchgate.net Acid catalysis facilitates hydrolysis by protonating the amide oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com

The hydrolytic mechanism can also be influenced by the conformation of the amide bond. For highly twisted amides, the mechanism is pH-dependent, with a preference for a stepwise mechanism involving an intermediate during acid hydrolysis, while neutral hydrolysis tends to follow a concerted-type mechanism. researchgate.net

| pH Level | Dominant Mechanism(s) | Description |

|---|---|---|

| Acidic (e.g., pH 3) | Scission (Direct Hydrolysis) & Backbiting (Intramolecular Aminolysis) | Both pathways are significant. Acid protonates the carbonyl oxygen, activating the amide for nucleophilic attack by either water or the N-terminal amine. masterorganicchemistry.comnih.gov |

| Neutral (e.g., pH 7) | Backbiting (Intramolecular Aminolysis) | The N-terminal amine acts as an internal nucleophile, leading to intramolecular cleavage. nih.gov |

| Alkaline (e.g., pH 10) | Scission (Direct Hydrolysis) | The hydroxide ion (OH⁻) acts as the primary nucleophile, attacking the amide carbonyl carbon. nih.gov |

Enzymatic Reactions as Chemical Models

Interaction with Enzymes as a Substrate

This compound and structurally similar compounds serve as substrates for a variety of enzymes, making them valuable tools for studying enzyme kinetics and metabolic pathways. chemimpex.com The compound can be acted upon by enzymes involved in amino acid metabolism, leading to the production of various metabolites. It is specifically recognized as a chromogenic and fluorogenic substrate for certain enzymes. cymitquimica.com

Enzymes that hydrolyze amide bonds are broadly known as amidases or peptidases. The enzymatic hydrolysis of an amide bond typically involves a nucleophilic attack on the carbonyl carbon of the amide, facilitated by the enzyme's active site.

Aminopeptidases : L-alanine aminopeptidase (B13392206) is an enzyme that cleaves L-alanine from the N-terminus of peptides. gbiosciences.com Substrates like L-Alanine 4-nitroanilide are used to assay its activity, where the enzymatic cleavage of the amide bond releases 4-nitroaniline, a colored product. nhsjs.com The mechanism is often facilitated by a metal cofactor, such as Zn(II), within the active site.

Amidases : N-acetylmuramyl-L-alanine amidases are zinc-dependent enzymes that hydrolyze the amide bond between N-acetylmuramic acid and L-alanine in bacterial peptidoglycan. nih.gov Structural analysis of these enzymes reveals a catalytic triad (B1167595) of residues (e.g., His-35, Glu-70, and His-125 in Rv3717) that coordinate a zinc ion, and a conserved glutamate (B1630785) (Glu-200) that may function as a general acid/base in the reaction. nih.gov Other amidases, belonging to the nitrilase superfamily, utilize a catalytic triad (e.g., Cys-166, Glu-59, Lys-134) and proceed via a ping-pong mechanism, forming a thioester intermediate. nih.gov

Transaminases : In some contexts, the acetate portion of the molecule can act as a substrate-mimic. For instance, an acetate molecule has been observed locked into the active site of E. coli L-alanine transaminase, mimicking a substrate bound in the binding pocket. researchgate.net

| Enzyme | Metal Cofactor | Kₘ (μM) | kcat (s⁻¹) | Optimal pH |

|---|---|---|---|---|

| VanX dipeptidase | Zn(II) | 300–700 | 0.028–0.080 | 7.0 |

| L-Alanine aminopeptidase | Zn(II) | Not reported | 0.12 ± 0.02 | 7.5 |

| Leucine aminopeptidase | Mn(II) | 120 | 0.45 | 8.0 |

Source: Adapted from Benchchem data on L-Alanine 4-nitroanilide.

Mechanism of Acetate Release or Exchange in Model Systems

The release of acetate from a parent compound is a key metabolic reaction. In the case of N-acylated amino acids, specific enzymes catalyze this process. For example, the compound N-Acetyl-L-alanine (NALA), which is structurally related to this compound, is a known substrate for aminoacylases and amidohydrolases. These enzymes hydrolyze NALA to release L-alanine and acetate, a reaction that links it to cellular amino acid recycling pathways.

A well-studied model for acetate release from a different precursor, pyruvate, involves the enzyme pyruvate dehydrogenase (PDH). biorxiv.orgnih.gov This provides insight into how acetate can be generated within a biological system. The conversion of pyruvate to acetate can occur through a neomorphic activity of keto acid dehydrogenases, which allows them to function as pyruvate decarboxylases. biorxiv.orgbiorxiv.org

The proposed mechanism for acetate release from pyruvate by PDH suggests that under conditions where the cofactors coenzyme A (CoA) and NAD⁺ are limited, the catalytic cycle of PDH is incomplete. nih.gov Instead of the acetyl group being transferred to CoA to form acetyl-CoA, the hydroxyethyl-TPP intermediate can be released as acetaldehyde, which is then oxidized to acetate, or the enzyme may directly facilitate acetate release. nih.govbiorxiv.org This process is dependent on thiamine (B1217682) pyrophosphate (TPP) and is regulated by the availability of CoA and NAD⁺. nih.gov This model demonstrates a sophisticated enzymatic mechanism for acetate generation that is coupled to central carbon metabolism. biorxiv.orgbiorxiv.org

Theoretical and Computational Chemistry of L Alanine Amide Acetate

Quantum Chemical Calculations

Quantum chemical calculations provide foundational insights into the behavior of molecular systems. For L-Alanine amide acetate (B1210297), which consists of the L-alaninamide (B112954) cation and the acetate anion, these methods are crucial for understanding its intrinsic properties in the absence of environmental effects like solvents or crystal packing forces. Such calculations are typically performed on the individual ions or the ion pair in the gas phase to isolate the fundamental interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is widely applied to biological molecules due to its favorable balance of accuracy and computational cost. Studies on related molecules, such as N-acetyl-L-alanine and various amides, frequently employ functionals like B3LYP or M06-2X combined with basis sets such as 6-31G* or 6-311+G(d,p) to predict molecular properties. nih.gov

Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule. For L-Alanine amide acetate, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation on the potential energy surface is found. DFT methods, such as B3LYP with a 6-31G* basis set, are effective for modeling the geometries of amides and related structures. The optimization would be performed on the L-alaninamide cation and the acetate anion separately, as well as on the ion pair, to understand their interaction. The resulting optimized geometry provides key structural parameters.

Table 1: Predicted Geometrical Parameters for L-Alaninamide and Acetate Ions (Note: These are representative values based on DFT calculations of similar molecules, as direct computational studies on this compound are not widely published.)

| Parameter | Bond/Angle | L-Alaninamide Cation | Acetate Anion |

|---|---|---|---|

| Bond Length (Å) | C=O (Amide/Carboxylate) | ~1.25 | ~1.26 |

| Bond Length (Å) | C-N (Amide) | ~1.34 | - |

| Bond Length (Å) | Cα-C | ~1.53 | ~1.51 |

| Bond Angle (°) | O-C-N (Amide) | ~123 | - |

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron. DFT calculations are standard for determining these energies. For L-alanine, DFT studies have calculated a band gap of approximately 4.85 eV. sci-hub.se The HOMO-LUMO gap for this compound would be influenced by the electronic structures of both the alaninamide cation and the acetate anion.

Table 2: Representative Frontier Orbital Energies (Note: Values are illustrative, based on DFT studies of related amino acids and carboxylates.)

| Molecule/Ion | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| L-Alanine (Zwitterion) | -9.5 | -0.8 | 8.7 |

The distribution of electron density within a molecule is described by atomic charges and the resulting molecular electrostatic potential (MEP). These properties govern non-covalent interactions, such as hydrogen bonding, which are critical in biological systems and crystal packing. Computational methods like Mulliken population analysis or fitting charges to the electrostatic potential (e.g., RESP) are used to assign partial charges to each atom. nih.gov For this compound, the MEP would show a positive potential around the ammonium (B1175870) group of the cation and a negative potential localized on the carboxylate oxygen atoms of the acetate anion, dictating the strong electrostatic interaction between the two ions.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the frequencies and intensities of vibrational modes. These theoretical predictions are essential for assigning specific spectral bands to the motions of functional groups within the molecule.

A study on L-alanine acetate single crystals has provided detailed experimental FT-IR and FT-Raman spectra. derpharmachemica.com The assignment of these experimental bands is corroborated by extensive DFT calculations performed on analogous molecules like alanine (B10760859) dipeptides and acetate. researchgate.net For instance, the prominent amide I band, primarily due to C=O stretching, and the COO- symmetric and asymmetric stretching modes are characteristic features.

Table 3: Experimental Vibrational Frequencies and Assignments for L-Alanine Acetate (Source: Based on data from Vibrational Spectroscopic Studies and Mechanical Properties of Unidirectional L-alanine Acetate Single crystal derpharmachemica.com)

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

|---|---|---|

| 3386 | 3385 | NH2 asymmetric stretching |

| 3297 | 3298 | NH2 symmetric stretching |

| 2989 | 2991 | CH3 asymmetric stretching |

| 1683 | 1685 | C=O stretching (Amide I) |

| 1573 | 1575 | NH2 bending |

| 1538 | - | COO- asymmetric stretching |

| 1411 | 1413 | COO- symmetric stretching |

| 1357 | 1358 | CH3 symmetric bending |

| 853 | 854 | C-C stretching |

Atomic Charges and Electrostatic Potentials

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can reveal its dynamic nature, including conformational flexibility and interactions with its environment, particularly in aqueous solutions.

The flexibility of this compound is largely defined by the rotation around its backbone dihedral angles (φ, ψ). MD simulations can map the potential energy surface of the molecule, identifying stable and transient conformations. Theoretical studies on similar alanine-containing dipeptides, such as Ac-Ala-NHMe, have shown that they favor conformations like the inverse γ-turn (γ′) and extended β-strand (βs) in the gas phase. nih.gov In aqueous solutions, the conformational landscape shifts, with simulations often showing a mixture of conformers, including polyproline II (pPII), β-strand, and right-handed α-helical (αR) structures. nih.govnih.gov

Table 1: Representative Dihedral Angles for Common Alanine Dipeptide Conformations This table presents typical dihedral angles (φ, ψ) for conformations observed in computational studies of alanine dipeptides, which serve as a model for understanding the conformational space of this compound.

| Conformation | Dihedral Angle φ (°) | Dihedral Angle ψ (°) |

|---|---|---|

| Right-handed alpha-helix (αR) | -79 | -46 |

| Extended (βS / pPII) | -139 | 135 |

| Inverse gamma-turn (γ') | 79 | -69 |

| Left-handed alpha-helix (αL) | 57 | 47 |

Data adapted from computational studies on alanine dipeptides. nih.gov

In an aqueous environment, the interactions between this compound and water molecules are critical to its structure and function. MD simulations can characterize the hydration shell surrounding the molecule, detailing the arrangement and dynamics of water molecules. acs.org

Water molecules form hydrogen bonds with the polar groups of the peptide: the amide hydrogens, carbonyl oxygens, and the carboxylate group of the acetate counter-ion. acs.org These interactions are crucial for stabilizing the solute in solution. The nonpolar methyl group, in contrast, induces a local ordering of water molecules, a phenomenon known as hydrophobic hydration. Studies on alanine dipeptides have shown that the properties of water in the hydration shells, such as residence times and hydrogen bonding dynamics, differ around the polar and nonpolar parts of the molecule. acs.org Solvent modeling has demonstrated that including explicit water molecules leads to a more accurate representation of the molecule's vibrational spectra and conformational distribution compared to simpler dielectric models. nih.gov The hydration shell around unblocked peptides like trialanine has been shown to be largely unaffected by the protonation state of the termini, suggesting a robust interaction with the solvent. nih.gov

Table 2: Simulated Hydration Properties for Alanine Dipeptide Functional Groups This table summarizes typical coordination numbers and water residence times around the functional groups of an alanine dipeptide in aqueous solution, providing a model for this compound.

| Functional Group | Average Water Coordination Number | Water Residence Time (ps) |

|---|---|---|

| Carbonyl Oxygens | 3.0 - 3.5 | 5 - 7 |

| Amide Hydrogens | 1.0 - 1.5 | 3 - 5 |

| Methyl Group | ~15 (in the first hydration shell) | 8 - 10 |

Values are illustrative and based on MD simulation studies of alanine dipeptides. acs.org

MD simulations can be employed to explore reaction pathways by simulating the system at higher temperatures or using enhanced sampling techniques to overcome energy barriers. This allows for the observation of transient intermediate states that may be difficult to capture experimentally. For this compound, this could involve simulating processes like amide bond hydrolysis.

The reaction pathway for the deamidation of asparagine residues in proteins, for instance, proceeds through a cyclic succinimide (B58015) intermediate. It is plausible that the hydrolysis of L-Alanine amide could follow a pathway involving analogous intermediates. MD simulations can help predict the stability of such intermediates and the conformational changes required to reach them. The acetate counter-ion could play a role in these trajectories, potentially acting as a general base catalyst or by stabilizing charged intermediates through electrostatic interactions. plos.orgresearchgate.net

Peptide-Water Interactions and Solvent Effects

Mechanistic Computational Studies

While MD simulations describe the classical motion of atoms, mechanistic studies often require quantum mechanical (QM) methods, such as Density Functional Theory (DFT), to accurately model the electronic rearrangements that occur during chemical reactions.

Computational studies are instrumental in mapping the potential energy surfaces of chemical reactions, identifying the structures of transition states, and calculating activation energies. For this compound, a key reaction of interest is the hydrolysis of the primary amide bond. Studies on similar N-acylated amino acid amides have shown they can be surprisingly unstable under mild acidic conditions. iu.edu

DFT calculations can model the step-by-step mechanism of acid-catalyzed hydrolysis, determining the energy profile for the protonation of the amide carbonyl, nucleophilic attack by water, and subsequent bond cleavage. Another relevant area is the interaction with enzymes. In alanine transaminase, for example, acetate can act as a competitive inhibitor. plos.orgresearchgate.net Computational docking and QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can elucidate how this compound binds to an enzyme's active site and predict its potential role as a substrate or inhibitor. Such studies can reveal the specific interactions that stabilize the transition state of the enzymatic reaction.

A molecule's reactivity is intrinsically linked to its conformation. Different conformers can exhibit varying levels of reactivity because the spatial arrangement of atoms can affect the accessibility of reaction sites and the stability of transition states. nih.gov

For this compound, the orientation of the amide group and the acetate ion relative to the rest of the molecule can influence the rate of hydrolysis. A conformation where the amide carbonyl is sterically hindered would be less susceptible to nucleophilic attack. Conversely, a conformation that facilitates intramolecular catalysis, perhaps involving the acetate ion, could enhance reactivity.

Computational studies on dipeptides have shown that changes in the adjacent amino acid lead to significant conformational changes around the catalytic moiety, which in turn affects catalytic performance. rsc.org In enzymatic contexts, the binding of a substrate often induces a conformational change in the enzyme to a "catalytically poised" state. The presence of the acetate group in this compound may be capable of inducing or selecting for such a catalytically relevant conformation in an enzyme's active site. plos.orgresearchgate.net

Insights into Stereoselectivity of Reactions

Extensive searches of scientific literature and computational chemistry databases did not yield specific theoretical or computational studies focusing on the stereoselectivity of reactions involving this compound. The available research primarily concentrates on related but distinct areas, such as the stereoselective reactions catalyzed by amino acids in general, the formation of peptide bonds, and the synthesis of alanine derivatives.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms and the origins of stereoselectivity. nih.govnih.gov These studies often analyze the transition states of reactions to determine why one stereoisomer is formed preferentially over another. For instance, in reactions catalyzed by amino acids, computational models can reveal how the catalyst's chirality influences the conformational flexibility of transition states, thereby dictating the stereochemical outcome. nih.gov Research has shown that factors like steric repulsion and the potential for hydrogen bonding in transition state structures are critical in determining stereoselectivity. nih.govrsc.org

In the context of peptide bond formation, computational simulations using methods like deep potential molecular dynamics have provided insights into competing reaction mechanisms. chemrxiv.org These studies elucidate how factors such as pH can influence reaction pathways, which is a key aspect of controlling selectivity. chemrxiv.org Similarly, computational analyses have been used to understand the stereoselectivity in the synthesis of amino acids and their derivatives, for example, in the Strecker synthesis of alanine mediated by sugars. nih.gov

Derivatization and Analog Development for Research Applications

Synthesis of L-Alanine Amide Acetate (B1210297) Derivatives

The synthesis of derivatives from L-Alanine amide often involves the modification of its primary amino group or the amide functionality. These modifications are crucial for altering the molecule's physical and chemical properties, such as solubility, reactivity, and chirality, to suit specific analytical or synthetic needs.

The primary amino group of L-Alanine amide is a common target for functionalization. One of the most significant derivatization strategies involves its reaction with 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB). This reaction leads to the nucleophilic substitution of one of the fluorine atoms on the DFDNB molecule by the L-Alanine amide, forming Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide. This derivative is famously known as Marfey's reagent. The remaining fluorine atom on the dinitrophenyl group is still reactive and can be used for further reactions, for example, with other amino acids.

Another strategy for modifying the amino group is through the attachment of a tert-butyloxycarbonyl (Boc) protecting group. This results in the formation of Boc-L-alanine amide, a compound frequently used as an intermediate in peptide synthesis. The Boc group protects the amine from participating in unwanted side reactions, allowing for selective modifications at other parts of the molecule.

Furthermore, L-alanine itself can be a precursor to synthesizing poly(ester-amide)s (PEAs). This is achieved through direct melt copolycondensation with diols and dicarboxylic acids like adipic acid. These polymers combine the properties of polyesters and polyamides, with the L-alanine component introducing chirality and potential biodegradability.

Enantioselective derivatization is a key application, particularly in chiral analysis. The reaction of L-Alanine amide with racemic compounds (a mixture of D- and L-enantiomers) results in the formation of diastereomers. Since diastereomers have different physical properties, they can be separated using standard chromatographic techniques.

Marfey's reagent, derived from L-Alanine amide, is a prime example of a chiral derivatizing agent. When a mixture of D- and L-amino acids is reacted with Marfey's reagent, two diastereomers are formed: Nα-(2,4-dinitrophenyl)-L-alaninamide-D-amino acid and Nα-(2,4-dinitrophenyl)-L-alaninamide-L-amino acid. These diastereomers can then be separated and quantified, allowing for the determination of the enantiomeric composition of the original amino acid mixture. This method is highly regarded for its reliability in assessing the stereochemical purity of amino acids and peptides.

Enzymatic methods also offer an enantioselective approach. For instance, D-aminopeptidase can be used in the presence of α-amino-ɛ-caprolactam racemase to convert L-alanine amide into D-alanine with high optical purity. This dynamic kinetic resolution process allows for the complete conversion of one enantiomer into the other.

Strategies for Functional Group Modification

Role in Chiral Analysis and Separation

The derivatives of L-Alanine amide, especially Marfey's reagent, are instrumental in the field of chiral analysis and separation.

Marfey's reagent, or Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is a widely used chiral derivatizing agent for the analysis of amino acids and other primary and secondary amine-containing compounds. The reagent is synthesized from 1,5-difluoro-2,4-dinitrobenzene and L-alanine amide. The L-alanine amide moiety provides the chiral center necessary to create diastereomeric derivatives when reacted with a racemic mixture of analytes.

The reaction with Marfey's reagent is typically carried out under mild alkaline conditions and results in the formation of stable diastereomers that can be readily analyzed by chromatographic methods. The dinitrophenyl group provides a strong chromophore, which facilitates detection using UV-Vis spectroscopy at around 340 nm.

Variants of Marfey's reagent have also been developed by replacing L-alanine amide with other amino acid amides, such as L-leucine amide to form Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA). These analogs can offer different chromatographic properties, such as increased hydrophobicity, which may lead to better separation of certain analytes.

The diastereomers formed by derivatization with Marfey's reagent are typically separated using reversed-phase high-performance liquid chromatography (RP-HPLC). The separation is based on the different interactions of the diastereomers with the stationary phase of the chromatography column. Generally, the L-D diastereomer (Marfey's reagent with a D-amino acid) has different retention times compared to the L-L diastereomer (Marfey's reagent with an L-amino acid).

The elution order of the diastereomers can be influenced by factors such as intramolecular hydrogen bonding. This technique has been successfully applied to the enantioseparation of a wide range of amino acids, including proteinogenic and non-proteinogenic amino acids, as well as β-amino acids.

Besides HPLC, other chromatographic and electrophoretic techniques have also been employed. For instance, thin-layer chromatography (TLC) has been used for the separation of amino acid enantiomers after derivatization with Marfey's reagent. Capillary electrophoresis (CE) coupled with UV or inductively coupled plasma mass spectrometry (ICP-MS) detection has also been utilized for the chiral speciation of derivatized amino acids like selenomethionine.

Table 1: Applications of L-Alanine Amide Derivatives in Chiral Separation

| Derivative/Method | Analyte | Separation Technique | Key Findings |

|---|---|---|---|

| Marfey's Reagent (FDAA) | DL-Amino Acids | RP-HPLC | Forms diastereomers with different retention times, allowing for enantiomeric quantification. The L-diastereomers often elute before the D-diastereomers. |

| Marfey's Reagent (FDAA) | β-Amino Acids | HPLC | Successful indirect enantioseparation of β-substituted-β-alanines. |

| Marfey's Reagent (FDAA) | Amino Alcohols | RP-HPLC | Used for the indirect enantioseparation of several amino alcohols. |

| Marfey's Reagent (FDAA) | DL-Selenomethionine | Capillary Electrophoresis (CE) | Forms diastereomers that can be separated by CE with UV and ICP-MS detection. |

As a Component of Chiral Derivatizing Agents (e.g., Marfey's Reagent)

Development of Optically Active Analogs

The development of optically active analogs extends beyond simple derivatization and involves the synthesis of new molecules that incorporate the chiral features of L-Alanine amide. These analogs are designed for specific applications in materials science, medicinal chemistry, and asymmetric synthesis.

For example, optically active poly(ester-amide)s have been synthesized using L-alanine as a key building block. These polymers are of interest as biomaterials due to their potential biodegradability and biocompatibility. The properties of these polymers, such as their glass transition temperature, can be tuned by varying the ratio of the L-alanine component.

Another area of development is the synthesis of optically active random copolymers. Copolymers bearing L-alanine and L-glutamic acid moieties have been synthesized and shown to self-assemble into ordered structures in aqueous solutions. These materials have potential applications in areas such as drug delivery.

Furthermore, L-alanine derivatives serve as precursors for the synthesis of more complex chiral molecules. For example, L-alaninol (derived from the reduction of L-alanine) has been used in the synthesis of chiral monomers for the production of stereoregular polyamides. Additionally, optically active tetrazole analogs of amino acids, including those derived from L-alanine, have been synthesized, which may have applications in medicinal chemistry.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| L-Alanine amide acetate |

| 1,5-difluoro-2,4-dinitrobenzene (DFDNB) |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent, FDAA) |

| Boc-L-alanine amide |

| Poly(ester-amide)s (PEAs) |

| Adipic acid |

| D-aminopeptidase |

| α-amino-ɛ-caprolactam racemase |

| D-alanine |

| Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA) |

| Selenomethionine |

| L-alaninol |

Advanced Applications in Chemical Science and Engineering

Building Block in Organic Synthesis

L-Alanine amide acetate (B1210297) serves as a fundamental building block in organic chemistry, prized for its bifunctional nature and inherent chirality, which are essential for creating stereospecific molecules.

L-Alanine amide acetate is utilized as an intermediate and a structural unit in the synthesis of complex organic molecules and various pharmaceuticals. Its role as a chiral auxiliary is particularly valuable in asymmetric synthesis, which is the process of creating specific enantiomers of a chiral product. This is critical in drug development, where often only one enantiomer of a drug molecule provides the desired therapeutic effect while the other may be inactive or even harmful. The compound's amide and acetate functional groups enhance its reactivity and solubility in organic solvents, facilitating its use as a precursor in diverse chemical reactions. Researchers employ it to develop amino acid derivatives designed to improve the efficacy of pharmaceutical compounds.

In the intricate field of peptide synthesis, this compound serves as a valuable precursor. Peptides are chains of amino acids linked by amide (peptide) bonds, and constructing them with a specific sequence is fundamental to creating therapeutic peptides and other bioactive molecules. The process often involves the sequential coupling of protected amino acid derivatives. this compound can act as an intermediate in these synthetic pathways. The presence of the amide group is central to its utility, while the acetate salt form can enhance solubility, a practical advantage in the various solvents used during synthesis. The modification of the C-terminus of amino acids to amides is a known strategy in peptide chemistry, often employed to increase the stability and biological activity of the final peptide. The development of efficient methods for forming amide bonds is a major focus in sustainable chemistry, with biocatalytic approaches gaining prominence as greener alternatives to traditional chemical reagents.

Synthesis of Complex Molecules and Pharmaceuticals

Materials Science and Engineering

The unique properties of the L-alanine structure are harnessed in materials science to create advanced polymers, functionalized inorganic materials, and stabilized nanoparticles with a wide range of applications.

L-alanine is a key monomer used in the synthesis of a class of biodegradable polymers known as poly(ester amide)s (PEAs). These materials are of great interest for biomedical applications, such as tissue engineering and controlled drug delivery, because they combine desirable mechanical properties with biodegradability. The incorporation of the amino acid L-alanine into the polymer backbone introduces amide linkages, which create strong hydrogen-bonding interactions, enhancing thermal stability and mechanical strength. Furthermore, these amide bonds, derived from a natural amino acid, make the polymers susceptible to enzymatic degradation, a crucial feature for biocompatibility.

The properties of these L-alanine-based PEAs can be tailored by adjusting the synthesis process and the co-monomers used. For instance, research has shown that L-alanine-based polymers can have high molecular weights and are often amorphous, with glass transition temperatures that increase with higher L-alanine content. The methyl side group of L-alanine also improves the polymer's solubility in common organic solvents like chloroform.

| PEA Composition | Synthesis Method | Key Findings | Potential Application |

|---|---|---|---|

| Adipic acid, L-alanine, and various diols | Direct melt copolycondensation | Resulting copolymers are amorphous with high molecular weights (up to 41,800 g/mol). Glass transition temperature increases with L-alanine content. | Biomaterials, Drug delivery systems. |

| Sebacic acid, dodecanediol, with varying L- and D-alanine ratios | Not specified | Used to prepare microspheres for drug delivery. Showed sustained release of diclofenac (B195802) sodium salt. | Controlled drug delivery. |

| L-alanine, L-phenylalanine, L-methionine, diols, and diacids | Interfacial polymerization | Produced high molecular weight PEAs with excellent film-forming properties. Polymers are biodegradable via hydrolysis and enzymatic action (chymotrypsin). | Vascular tissue engineering scaffolds. |

| L-alanine and glycine (B1666218) based PEA | Active solution polycondensation | Designed to improve biodegradability and biocompatibility for 3D printing applications. | 3D printing of tissue engineering scaffolds. |

L-alanine has been successfully used to functionalize the surfaces of inorganic materials like kaolinite (B1170537), a type of clay mineral. This process creates biohybrid materials that combine the properties of the inorganic support with the functionality of the amino acid. In one method, L-alanine is covalently bonded to the kaolinite surface through an amidation reaction. This involves modifying the kaolinite with an amine-containing silane (B1218182) (like 3-aminopropyltriethoxysilane) and then reacting the amine groups with the carboxylic acid group of L-alanine to form stable amide bonds.

The success of this functionalization is confirmed through various analytical techniques. X-ray diffraction (XRD) shows an expansion of the interlayer spaces within the kaolinite structure, and infrared spectroscopy confirms the presence of the newly formed amide bonds. This surface modification can alter the material's thermal stability and surface area, opening up new applications for the clay mineral.

| Property | Before Functionalization (Purified Kaolinite) | After Functionalization with L-alanine | Analytical Evidence |

|---|---|---|---|

| Interlayer Spacing | Standard spacing | Expanded to 8.3 Å and 10.8 Å depending on the synthetic route. | X-ray Diffraction (XRD). |

| Chemical Bonds | Inner surface aluminol groups (Al-OH) present. | Presence of amide bonds (N-C=O) and disappearance of inner surface aluminol groups, indicating covalent attachment. | Infrared (IR) Spectroscopy. |

| Thermal Stability | Dehydroxylation at ~510 °C. | Dehydroxylation temperature reduced to 450-480 °C. | Thermal Analysis (TGA/DTG). |

| Specific Surface Area | Initial value | Reduced after grafting reaction. | BET method (N₂ adsorption-desorption). |

In the field of nanotechnology, amino acids like L-alanine are employed as effective capping and stabilizing agents in the synthesis of metallic nanoparticles. Capping agents are molecules that bind to the surface of nanoparticles during their formation. This binding prevents the nanoparticles from aggregating into larger, less useful clumps and protects them from oxidation or other undesirable reactions.

L-alanine is particularly effective due to its structure. The amino group (-NH₂) and the carboxylate group (-COO⁻) can both bind strongly to the surface of metal nanoparticles, such as copper (Cu). In the synthesis of copper nanoparticles, L-alanine acts as a protective barrier, imparting excellent thermal stability and delaying oxidation when exposed to air. This stabilization is crucial for producing conductive copper films at lower temperatures, which is advantageous for applications in printed electronics. The use of biogenic capping agents like amino acids is a key aspect of "green" synthesis methods, which aim to be more environmentally friendly.

| Nanoparticle Type | Role of L-Alanine | Key Research Finding | Reference |

|---|---|---|---|

| Metallic Copper (Cu) | Capping and stabilizing agent | Adsorbed L-alanine forms a barrier, imparting excellent thermal and oxidative stability to the Cu particles. It allows for the formation of conductive films at low sintering temperatures (≤ 120 °C). | , |

| Gold (Au) | Reducing and capping agent | L-alanine was one of several amino acids tested for its ability to both reduce gold salts and stabilize the resulting nanoparticles, though its effectiveness varied with reaction conditions. |

Functionalization of Inorganic Materials (e.g., Kaolinite)

Catalysis and Ligand Design

The inherent chirality of this compound, derived from the natural amino acid L-alanine, makes it a valuable entity in the field of stereoselective synthesis. Its applications extend to the design of chiral ligands and auxiliaries that are pivotal in controlling the stereochemical outcome of chemical reactions.

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. While L-alanine derivatives are fundamental components in the construction of various chiral ligands, the direct application of this compound as a standalone ligand is not extensively documented in prominent research. Instead, the L-alanine amide scaffold serves as a foundational element for more complex, catalytically active molecules.

For instance, peptide-like catalysts incorporating an L-alanine amide structure have been shown to be effective in asymmetric Michael addition reactions, yielding products with high enantioselectivity. In these systems, the amide group and the chiral center of the alanine (B10760859) moiety are critical for creating a specific three-dimensional environment around a metal catalyst or for functioning as an organocatalyst, thereby directing the approach of the reactants. Similarly, when L-alanine derivatives are used as chiral auxiliaries attached to dienophiles in Diels-Alder reactions, the amide group plays a crucial role in coordinating with Lewis acids, which influences the conformational rigidity and, consequently, the stereochemical outcome of the reaction. These examples highlight the potential of the L-alanine amide structure as a component in sophisticated ligand design for asymmetric transformations.

This compound is utilized as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer of the product. After the desired stereoselective reaction is complete, the auxiliary is removed and can often be recovered for reuse.

The utility of this compound in this role stems from its ability to direct the stereoselective formation of new chiral centers. By attaching this chiral molecule to a prochiral substrate, it creates a diastereomeric intermediate. The steric and electronic properties of the L-alanine amide auxiliary then obstruct one of the prochiral faces of the substrate, forcing a reagent to attack from the less hindered direction. This process leads to the preferential formation of one enantiomer over the other, resulting in an enantiomerically enriched product. This approach is fundamental for producing enantiomerically pure compounds essential for drug development and other advanced materials.

As Chiral Ligands for Asymmetric Catalysis

Reagent in Analytical and Biochemical Assays

The L-alanine amide structure is a key component in the development of specialized reagents for biochemical analysis, particularly for the detection and quantification of enzyme activity. While this compound itself can serve as a versatile building block, its derivatives, which incorporate a chromogenic or fluorogenic reporter group, are widely employed as enzyme substrates.

Derivatives of L-alanine amide are extensively used as chromogenic and fluorogenic substrates to assay the activity of specific enzymes, most notably L-alanine aminopeptidase (B13392206). This enzyme is found predominantly in Gram-negative bacteria, making these substrates valuable tools for bacterial detection and identification.

The basic principle involves attaching the L-alanine amide moiety to a "signalophor"—a molecule that is colorless and non-fluorescent (or exhibits baseline signals) when conjugated, but releases a colored or fluorescent signal upon enzymatic cleavage. The enzyme specifically recognizes and cleaves the amide bond between the L-alanine residue and the reporter group. The subsequent release of the reporter molecule generates a measurable optical signal, the intensity of which is proportional to the enzymatic activity.

Detailed Research Findings:

Chromogenic Substrates: A primary example is L-Alanine 4-nitroanilide (H-Ala-pNA). In this molecule, the L-alanine is linked to a p-nitroaniline group. Upon hydrolysis by L-alanine aminopeptidase, the colorless substrate releases yellow-colored 4-nitroaniline, which can be quantified spectrophotometrically.

Fluorogenic Substrates: A widely used fluorogenic substrate is L-Alanine-7-amido-4-methylcoumarin (Ala-AMC). Enzymatic cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), which emits a strong blue fluorescence. AMC-based substrates are generally more sensitive than their chromogenic counterparts and can be used at physiological pH.

Dual-Signal Substrates: Some advanced substrates, such as Aldol (B89426)® 515 L-alanine amide , can function as both chromogenic and fluorogenic indicators. Cleavage of this substrate by L-alanine aminopeptidase yields a red color. In the presence of a fluorescence enhancer, it also generates a red fluorescent signal.

These substrates enable rapid, sensitive, and specific assays for enzyme activity that are adaptable to high-throughput screening formats, microbiology, and clinical diagnostics.

Interactive Data Table: L-Alanine Amide-Based Enzyme Substrates

| Substrate Name | Enzyme Target | Signal Type | Reporter Group | Application Notes |

| L-Alanine 4-nitroanilide (H-Ala-pNA) | L-alanine aminopeptidase | Chromogenic | 4-nitroaniline | Releases a yellow chromophore upon cleavage. |

| L-Alanine-7-amido-4-methylcoumarin (Ala-AMC) | Aminopeptidase | Fluorogenic | 7-amino-4-methylcoumarin (AMC) | Yields a product with strong blue fluorescence; useful for differentiating bacterial types. |

| Aldol® 515 L-alanine amide | L-alanine aminopeptidase | Chromogenic & Fluorogenic | Proprietary | Colorless substrate yields a red color and red fluorescence upon cleavage. |

| L-alanyl-4-amino-2,6-dichlorophenyl-β-D-galactopyranoside | L-alanine-aminopeptidase & β-galactosidase | Chromogenic (Indirect) | 2,6-dichloro-4-aminophenol | Used in multi-enzyme detection systems. |

Conclusion and Future Research Directions

Current Advancements in L-Alanine Amide Acetate (B1210297) Research

Recent research has primarily focused on leveraging L-Alanine amide acetate and its core component, L-alaninamide (B112954), as building blocks in synthesis and as subjects of biochemical investigation.

One significant area of advancement is in peptide synthesis. L-alaninamide is utilized as a nucleophile in enzyme-catalyzed reactions. For instance, studies on cryo-chemistry have shown that the ammonolysis reaction of N-acetyl-L-phenylalanine ethyl ester with L-alaninamide can be a model for peptide synthesis at low temperatures, which can offer higher yields compared to reactions at ambient temperatures. This highlights a growing interest in using amino acid amides in kinetically controlled peptide synthesis to create complex protein structures.

In the field of materials science, research into related compounds like L-alanine acetate (the salt of L-alanine and acetic acid) has shown potential for developing non-linear optical (NLO) materials. Crystals grown from L-alanine and its salts are being investigated for their structural, optical, and thermal properties, with techniques like powder X-ray diffraction and Fourier-transform infrared spectroscopy being used for characterization. While this research is on a closely related molecule, it suggests a parallel path of inquiry for this compound.

Furthermore, derivatives of alaninamide are being actively developed for therapeutic applications. Recent studies have synthesized and tested novel alaninamide derivatives for anticonvulsant activity, identifying lead compounds with favorable safety profiles in animal models. These studies underscore the potential of the alaninamide scaffold in medicinal chemistry.

Unexplored Avenues in Synthesis and Characterization

Despite progress, several areas in the synthesis and characterization of this compound remain largely unexplored.

Advanced Synthesis Methods: While basic synthesis exists, there is a lack of research into advanced or green synthetic methods. Exploring enzymatic synthesis, where stereoselective amino acid amidases could be used, presents a promising avenue. Dynamic kinetic resolution, combining a stereoselective amidase with a racemase, could be a powerful tool for producing chiral amino acids and their amides with high purity. Additionally, systematic studies on the influence of different catalysts and reaction conditions on the yield and purity of this compound are needed.

In-depth Solid-State Characterization: The solid-state properties of this compound are not well-documented. Detailed crystallographic analysis to understand its crystal packing, polymorphism, and hydrogen bonding networks is a critical next step. Such studies, similar to those performed on L-alanine acetate, could reveal properties relevant to materials science and pharmaceuticals. Investigating the potential for co-crystal formation with other active pharmaceutical ingredients (APIs) is another fertile ground for research.

Solution-State Behavior: A thorough investigation of its behavior in different solvents is lacking. Understanding its solubility, stability, and conformational dynamics in various aqueous and organic environments is crucial for its application in formulations and as a reactant in solution-phase chemistry.

Potential for Novel Applications in Chemical Science and Engineering

The unique properties of this compound suggest its potential in several novel applications.

Chiral Catalysis: The inherent chirality of the L-alaninamide moiety makes it a candidate for use as a chiral ligand or auxiliary in asymmetric synthesis. Developing catalytic systems where this compound or its derivatives facilitate enantioselective reactions could be a significant contribution to organic chemistry.

Functional Hydrogels: The amide group suggests potential for polymerization. Researchers have already synthesized copolymers using N-acryloyl l-alaninamide to create thermo-responsive hydrogels for sustained drug delivery. This indicates that this compound could serve as a functional monomer or cross-linking agent in the development of "smart" biomaterials that respond to environmental stimuli like pH or temperature.

Fungicidal Agents: Research into N-sulfonyl amino acid amides has revealed a novel class of compounds with potent fungicidal activity, particularly against oomycetes that cause significant crop damage. This opens the door to exploring derivatives of this compound, such as N-sulfonylated versions, as new agrochemicals. The natural L-configuration is often associated with higher biological activity in these compounds.

Table: Potential Application Areas and Research Focus

| Application Area | Research Focus | Rationale |

| Asymmetric Catalysis | Design of chiral ligands based on L-alaninamide. | Inherent chirality for enantioselective synthesis. |

| Biomaterials | Polymerization to form functional hydrogels. | Amide groups for polymerization and thermo-responsiveness. |

| Agrochemicals | Synthesis of N-sulfonyl derivatives. | Proven fungicidal activity of related amino acid amides. |

| Peptide Mimetics | Use as a building block for peptidomimetics. | Provides structural stability and specific interactions. |

Emerging Theoretical and Computational Challenges and Opportunities

Computational chemistry offers powerful tools to predict and understand the behavior of this compound, but it also presents distinct challenges.

Conformational Analysis: A key challenge is accurately modeling the conformational landscape of this flexible molecule. The interplay between the rotatable bonds of the alaninamide backbone and the ionic interaction with the acetate counter-ion requires sophisticated computational methods. Ab initio calculations could be employed to map the potential energy surface and identify low-energy conformers, providing insights that are crucial for understanding its reactivity and biological interactions.

Modeling Intermolecular Interactions: Accurately simulating the hydrogen bonding and ionic interactions in both the solid state and in solution is a significant computational hurdle. Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods could be used to explore how this compound interacts with solvent molecules, enzymes, or receptor sites. This is vital for designing new catalysts or drugs. For example, computational studies on related dipeptide mimetics have been used to understand how structural changes affect conformational stability and biological activity.

Predicting Material Properties: An opportunity lies in computationally screening for novel properties. For instance, density functional theory (DFT) calculations could predict the electronic and optical properties of this compound crystals, guiding experimental efforts to develop new functional materials. Computational exploration of its derivatives could accelerate the discovery of new molecules with specific activities, such as enzyme inhibitors or fungicides.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing L-Alanine amide acetate in academic research?

Answer:

Synthesis typically involves coupling L-Alanine with an acetate group via amide bond formation. A common approach is:

Amino Acid Activation : Use carbodiimide crosslinkers (e.g., EDC or DCC) to activate the carboxylic acid group of L-Alanine .

Amide Bond Formation : React the activated intermediate with an amine-containing acetate derivative under inert conditions (e.g., nitrogen atmosphere) .

Purification : Employ reverse-phase HPLC with C18 columns and a water/acetonitrile gradient to isolate the product .

Characterization : Validate purity and structure using:

- NMR (1H/13C) to confirm amide bond formation and acetate integration .

- Mass Spectrometry (ESI-MS) for molecular weight verification .

- Elemental Analysis to ensure stoichiometric ratios of C, H, N, and O .

Basic: What analytical techniques are critical for distinguishing this compound from structurally similar amides?

Answer:

Key techniques include:

- FT-IR Spectroscopy : Identify the amide I band (~1650 cm⁻¹) and acetate C=O stretch (~1740 cm⁻¹) to differentiate from esters or other derivatives .

- Chiral Chromatography : Use columns like Chirobiotic T to resolve enantiomeric impurities, as L-Alanine is chiral .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; acetate salts typically decompose at lower temperatures (~200°C) compared to free amides .

- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement, especially if polymorphism is suspected .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound derivatives?

Answer:

Contradictions often arise from:

- Model System Variability : For example, anticancer efficacy in leukemia models (positive results) vs. solid tumors (negative results) due to differences in drug penetration or metabolic pathways .

- Purity Issues : Batch-to-batch variability in acetate counterion stoichiometry (e.g., 98–101% purity thresholds) can alter solubility and bioavailability .

Methodological Solutions :

Advanced: What experimental design considerations are critical for studying this compound’s stability in biological assays?

Answer:

Stability challenges include hydrolysis of the amide bond or acetate dissociation. Mitigation strategies:

pH Optimization : Conduct stability tests across pH 6–8 (physiological range) using buffers like PBS or HEPES .

Temperature Control : Store samples at –20°C in lyophilized form to prevent degradation; avoid repeated freeze-thaw cycles .

Protection from Enzymes : Add protease inhibitors (e.g., PMSF) in cell-based assays to prevent amide bond cleavage .

Real-Time Monitoring : Use LC-MS to quantify degradation products over time and calculate half-life .

Advanced: How can researchers elucidate the role of this compound’s structure in peptide-based drug delivery systems?

Answer:

Structural insights guide optimization:

- Molecular Dynamics (MD) Simulations : Predict interactions between the acetate group and lipid bilayers or protein receptors .

- Circular Dichroism (CD) : Assess conformational changes in peptides when this compound is incorporated (e.g., α-helix vs. β-sheet propensity) .

- Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for targets like GLP-1 receptors, where acetate enhances solubility and receptor engagement .

- Comparative Studies : Synthesize analogs (e.g., replacing acetate with formate) to isolate the contribution of the counterion to bioactivity .

Advanced: What are the best practices for validating this compound’s role in metabolic pathways?

Answer:

Methodological approaches include:

- Isotope Tracing : Use 13C-labeled this compound in cell cultures to track incorporation into TCA cycle intermediates via GC-MS .

- Knockout Models : Employ CRISPR-Cas9 to silence alanine aminotransferase (ALT) in cell lines and observe metabolic rescue by the compound .

- Enzymatic Assays : Measure ALT activity in the presence/absence of the compound using NADH-coupled spectrophotometric methods .

- Tissue-Specific Profiling : Use microdialysis in rodent models to compare hepatic vs. renal metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.